Increased Lipophilicity vs. 2-Hydroxymethylpyridine
The presence of the 6-phenyl ring on 2-Hydroxymethyl-6-phenylpyridine significantly increases its lipophilicity compared to the simpler scaffold 2-hydroxymethylpyridine. This is a crucial differentiator for applications where membrane permeability or organic phase partitioning is important. The computed XLogP3 value for the target compound is 2.3, whereas for 2-hydroxymethylpyridine it is approximately -0.3 [1][2]. This represents a calculated difference of 2.6 LogP units, indicating the target compound is several orders of magnitude more lipophilic.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2-hydroxymethylpyridine: -0.3 |
| Quantified Difference | 2.6 LogP units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem) [1][2] |
Why This Matters
For procurement, this data point justifies selecting the compound for projects requiring a more lipophilic building block, as the alternative would lead to significantly different solubility and permeability profiles.
- [1] PubChem. 2-Hydroxymethyl-6-phenylpyridine. PubChem CID 10726186. (Accessed April 19, 2026). View Source
- [2] PubChem. 2-(Hydroxymethyl)pyridine. PubChem CID 7522. (Accessed April 19, 2026). View Source
